![molecular formula C8H13NO2 B14365250 Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane] CAS No. 90207-38-8](/img/structure/B14365250.png)
Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane]: is a unique chemical compound characterized by its spirocyclic structure. This compound is notable for its rigid bicyclic framework, which includes a nitrogen atom and a dioxolane ring. The presence of these functional groups makes it an interesting subject for various chemical and biological studies .
Métodos De Preparación
The synthesis of Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .
Análisis De Reacciones Químicas
Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom or the dioxolane ring.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield corresponding diols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical pathways. The dioxolane ring can also interact with enzymes and receptors, influencing their activity. These interactions can lead to changes in cellular processes, making the compound useful in studying biological mechanisms .
Comparación Con Compuestos Similares
Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] can be compared with other spirocyclic compounds such as:
- Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]
- Spiro[bicyclo[3.2.0]heptane-2,2’-oxirane]
These compounds share a similar spirocyclic framework but differ in their functional groups and overall structure. The presence of the nitrogen atom and the dioxolane ring in Spiro[3-azabicyclo[3.2.0]heptane-6,2’-[1,3]dioxolane] makes it unique, providing distinct chemical and biological properties .
Propiedades
Número CAS |
90207-38-8 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
spiro[1,3-dioxolane-2,6'-3-azabicyclo[3.2.0]heptane] |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10-1)3-6-4-9-5-7(6)8/h6-7,9H,1-5H2 |
Clave InChI |
MKOVFRZQXCZRDQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC3C2CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


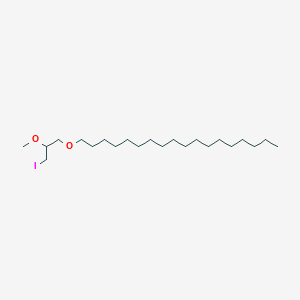
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)
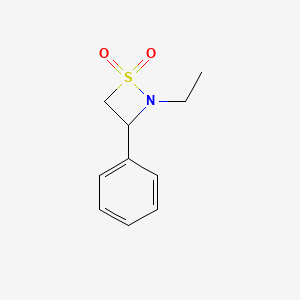
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)

![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
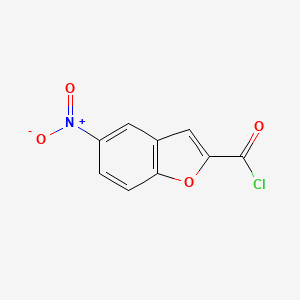
![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)
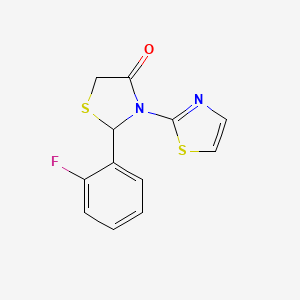

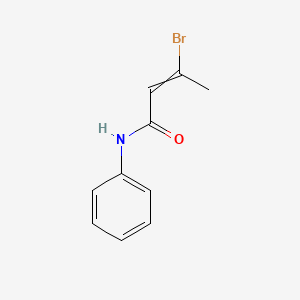
![N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine](/img/structure/B14365240.png)
